molecular formula C28H24N2O3S2 B5227595 N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide CAS No. 5186-55-0

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide

Cat. No.: B5227595
CAS No.: 5186-55-0
M. Wt: 500.6 g/mol
InChI Key: SBMURULBVBNEPZ-UHFFFAOYSA-N
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Description

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide is a structurally complex molecule featuring a central scaffold of interconnected phenyl rings linked via sulfanyl (S–S) and phenoxy (O) groups. Each terminal phenyl ring is substituted with an acetamide moiety. This arrangement confers unique electronic and steric properties, distinguishing it from simpler sulfonamide or sulfamoyl derivatives.

Properties

IUPAC Name

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O3S2/c1-19(31)29-21-3-11-25(12-4-21)34-27-15-7-23(8-16-27)33-24-9-17-28(18-10-24)35-26-13-5-22(6-14-26)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMURULBVBNEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367360
Record name N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5186-55-0
Record name N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-acetamidophenol with a sulfanylphenyl derivative under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with phenoxyphenyl derivatives to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or ether and may require catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

The compound is compared below with structurally related N-phenylacetamide derivatives, focusing on substituent effects , biological activities , and physicochemical properties .

Structural and Functional Modifications

Key Differences:
  • Sulfanyl vs. Sulfonamide/Sulfamoyl Groups: Unlike most analogs in the evidence (e.g., sulfonamides in ), the target compound employs sulfanyl bridges, which reduce polarity and enhance lipophilicity.
  • Phenoxy Linkages: The phenoxy (O) groups in the target compound may enable π-π stacking interactions with biological targets, a feature absent in derivatives like N-(4-(morpholinosulfonyl)phenyl)acetamide (), which uses a morpholine ring for solubility .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents/Modifications Polarity Lipophilicity (Predicted) Stability Considerations
Target Compound Sulfanyl, phenoxy linkages Moderate High (S–S bonds) Susceptible to oxidation at S
N-(4-(4-Chlorophenylsulfamoyl)phenyl)acetamide 4-Chlorophenyl sulfamoyl High Moderate Stable sulfonamide backbone
N-(4-(Morpholinosulfonyl)phenyl)acetamide Morpholine sulfonyl High Low Enhanced solubility
N-(4-(4-Methoxyphenylsulfamoyl)phenyl)acetamide 4-Methoxyphenyl sulfamoyl Moderate High (methoxy group) Metabolically labile OCH₃
  • Stability : Sulfanyl linkages may oxidize to sulfoxides or sulfones under physiological conditions, whereas sulfonamides are more chemically inert .

Biological Activity

N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews the biological activity, synthesis, and pharmacological properties of this compound, based on diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C24H24N2O3S2C_{24}H_{24}N_2O_3S_2. It features multiple aromatic rings and functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with sulfanyl and acetamide groups have shown promise in inhibiting cancer cell proliferation. Studies suggest that derivatives can affect pathways involved in tumor growth and metastasis.
  • Anticonvulsant Properties : Some related compounds have demonstrated efficacy in animal models for epilepsy, indicating potential neuroprotective effects.
  • Anti-inflammatory Effects : The presence of phenolic structures in similar compounds has been linked to anti-inflammatory activities.

Anticancer Activity

A study focusing on the structural analogs of this compound found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism of action involved the modulation of protein synthesis pathways, particularly through the inhibition of eEF2K (eukaryotic elongation factor 2 kinase), which is crucial for cancer cell survival and proliferation .

Anticonvulsant Activity

In a separate investigation, related compounds were synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) test in mice. Some derivatives displayed protective effects against seizures, suggesting that modifications to the acetamide structure could enhance neuroactivity. The most effective compounds showed a dose-dependent response, with notable activity at doses of 100 mg/kg .

Table 1: Biological Activity Summary of Related Compounds

Compound NameStructureActivity TypeTest ModelEffective Dose (mg/kg)
Compound AStructure AAnticancerMDA-MB-231 Cells10
Compound BStructure BAnticonvulsantMES Test100
Compound CStructure CAnti-inflammatoryIn vitro Cytokine Release50

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